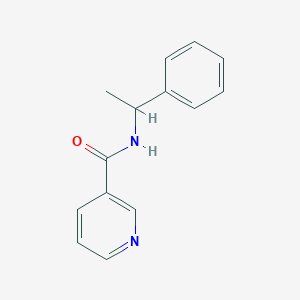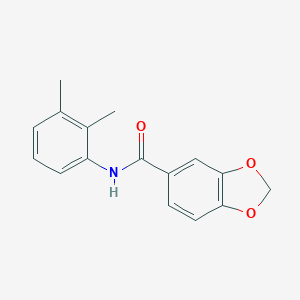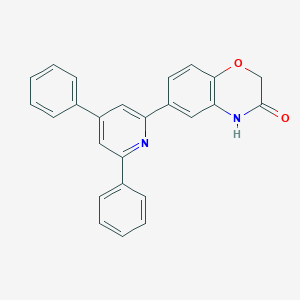
N-(1-phenylethyl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-phenylethyl)nicotinamide, also known as NPEA, is a derivative of nicotinamide that has been the subject of scientific research due to its potential therapeutic applications. NPEA is a small molecule that has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further study.
Wirkmechanismus
The mechanism of action of N-(1-phenylethyl)nicotinamide is not yet fully understood, but it is thought to act on a number of different pathways in the body. One study found that N-(1-phenylethyl)nicotinamide activated the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
N-(1-phenylethyl)nicotinamide has been found to have a variety of biochemical and physiological effects, including anti-inflammatory, neuroprotective, and antioxidant effects. It has also been found to have anxiolytic effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(1-phenylethyl)nicotinamide is that it is a small molecule, making it easy to synthesize and study in the laboratory. However, one limitation is that it has not yet been extensively studied in humans, so its safety and efficacy are not yet fully understood.
Zukünftige Richtungen
There are a number of potential future directions for research on N-(1-phenylethyl)nicotinamide. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases such as Parkinson's and Alzheimer's. Other potential areas of study include its effects on inflammation and oxidative stress, as well as its potential as an anxiolytic agent. Further research is needed to fully understand the potential of N-(1-phenylethyl)nicotinamide as a therapeutic agent.
Synthesemethoden
N-(1-phenylethyl)nicotinamide can be synthesized through a number of different methods, including the reaction of nicotinamide with 1-phenylethylamine in the presence of a catalyst. Other methods include the use of a Grignard reagent or the condensation of nicotinamide with 1-phenylethanol.
Wissenschaftliche Forschungsanwendungen
N-(1-phenylethyl)nicotinamide has been the subject of several scientific studies, with researchers investigating its potential therapeutic applications in a number of different areas. One study found that N-(1-phenylethyl)nicotinamide had neuroprotective effects in a rat model of Parkinson's disease, while another study found that it had anti-inflammatory effects in a mouse model of colitis.
Eigenschaften
Produktname |
N-(1-phenylethyl)nicotinamide |
|---|---|
Molekularformel |
C14H14N2O |
Molekulargewicht |
226.27 g/mol |
IUPAC-Name |
N-(1-phenylethyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C14H14N2O/c1-11(12-6-3-2-4-7-12)16-14(17)13-8-5-9-15-10-13/h2-11H,1H3,(H,16,17) |
InChI-Schlüssel |
OMMUQWMOPGBNGO-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CN=CC=C2 |
Kanonische SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CN=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-methoxyphenyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B270284.png)
![N-(1,3-benzothiazol-2-yl)-2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B270287.png)

![N-(4-bromophenyl)-3-{[5-(2-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide](/img/structure/B270290.png)


![1-(2,5-Dimethylphenyl)-2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B270294.png)
![1-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetone](/img/structure/B270296.png)


![6-[4-(2-furyl)-6-(4-methoxyphenyl)-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B270308.png)
![6-[6-(4-methylphenyl)-4-phenyl-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B270312.png)

![[3-(5H-chromeno[4,3-b]pyridin-3-yl)-5-methyl-1-benzofuran-2-yl](phenyl)methanone](/img/structure/B270318.png)